molecular formula C22H25N11O12 B15139546 Bcl-2-IN-10

Bcl-2-IN-10

Cat. No.: B15139546
M. Wt: 635.5 g/mol
InChI Key: JEIOWLGOKGZEEN-QBLFJXEASA-N
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Description

Bcl-2-IN-10 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has shown significant potential in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bcl-2-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure . The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Bcl-2-IN-10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or improved pharmacokinetic properties. These products are crucial for further research and development in cancer therapy .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Bcl-2-IN-10 include other BCL-2 inhibitors such as venetoclax, ABT-199, and IS21 . These compounds also target the BCL-2 protein and induce apoptosis in cancer cells.

Uniqueness: What sets this compound apart from other BCL-2 inhibitors is its ability to release multiple nitric oxide molecules, which enhances its cytotoxic activity against cancer cells . This unique feature makes this compound a promising candidate for further development and clinical applications.

Properties

Molecular Formula

C22H25N11O12

Molecular Weight

635.5 g/mol

IUPAC Name

(E)-(2,4-dinitrophenoxy)-[4-[[1-[(Z)-(2,4-dinitrophenoxy)imino-oxidoazaniumyl]piperidin-4-yl]methyl]piperazin-1-yl]imino-oxidoazanium

InChI

InChI=1S/C22H25N11O12/c34-28(35)17-1-3-21(19(13-17)30(38)39)44-24-32(42)27-7-5-16(6-8-27)15-25-9-11-26(12-10-25)23-33(43)45-22-4-2-18(29(36)37)14-20(22)31(40)41/h1-4,13-14,16H,5-12,15H2/b32-24-,33-23+

InChI Key

JEIOWLGOKGZEEN-QBLFJXEASA-N

Isomeric SMILES

C1CN(CCC1CN2CCN(CC2)/N=[N+](\[O-])/OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/[N+](=N/OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/[O-]

Canonical SMILES

C1CN(CCC1CN2CCN(CC2)N=[N+]([O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=NOC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[O-]

Origin of Product

United States

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